molecular formula C14H14IN B13794772 1-methyl-2-[(E)-2-phenylethenyl]-2H-pyridine CAS No. 2787-08-8

1-methyl-2-[(E)-2-phenylethenyl]-2H-pyridine

Cat. No.: B13794772
CAS No.: 2787-08-8
M. Wt: 323.17 g/mol
InChI Key: SBVSJILKYJKCMX-ASTDGNLGSA-M
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Description

1-methyl-2-[(E)-2-phenylethenyl]-2H-pyridine (CAS 2787-08-8) is a chemical compound supplied for research and development purposes. This compound has a molecular formula of C 14 H 14 IN and a molecular weight of 323.17 g/mol . Key physicochemical properties include a density of 1.082 g/cm³ and a boiling point of 326.9°C at 760 mmHg . The compound has a flash point of 137.6°C, which is an important parameter for safe handling and storage procedures in the laboratory . Synonyms for this compound include N-methyl-2-styrylpyridinium iodide and 1-methyl-2-styryl-1H-benzoimidazole . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are encouraged to consult the safety data sheet and conduct their own due diligence to ensure this compound is fit for their specific research application.

Properties

CAS No.

2787-08-8

Molecular Formula

C14H14IN

Molecular Weight

323.17 g/mol

IUPAC Name

1-methyl-2-[(E)-2-phenylethenyl]pyridin-1-ium;iodide

InChI

InChI=1S/C14H14N.HI/c1-15-12-6-5-9-14(15)11-10-13-7-3-2-4-8-13;/h2-12H,1H3;1H/q+1;/p-1/b11-10+;

InChI Key

SBVSJILKYJKCMX-ASTDGNLGSA-M

Isomeric SMILES

C[N+]1=CC=CC=C1/C=C/C2=CC=CC=C2.[I-]

Canonical SMILES

C[N+]1=CC=CC=C1C=CC2=CC=CC=C2.[I-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-methyl-2-[(E)-2-phenylethenyl]-2H-pyridine generally involves the formation of the vinylpyridine core via coupling or condensation reactions that introduce the (E)-2-phenylethenyl substituent at the 2-position of a methyl-substituted pyridine ring. Key approaches include:

Multicomponent Catalytic Approaches via Aza-Wittig and Diels–Alder Reactions

A modular catalytic approach has been reported for substituted pyridines incorporating vinyl substituents using aza-Wittig reactions combined with cycloadditions. This method involves:

  • Formation of azadienes via aza-Wittig reaction of iminophosphoranes with aldehydes.
  • Subsequent cycloaddition or coupling with enamines or alkynes to yield substituted pyridines.

Key data:

Step Reagents & Conditions Yield (%) Notes
Aza-Wittig reaction N-vinylic iminophosphoranes + aromatic aldehydes, mild conditions >86% High stereoselectivity for (E)-isomers; mild reaction conditions preserve sensitive groups
Cycloaddition Enamines + azadienes, heating (80–110 °C), oxidation step with p-benzoquinone 38–72% Required for β-enamino esters; tandem cycloadditions possible producing tricyclics

This approach allows access to 2-vinyl-substituted pyridines with controlled stereochemistry, including 1-methyl-2-[(E)-2-phenylethenyl]-2H-pyridine analogs.

Structural and Mechanistic Insights

Stereochemistry and Stability

The (E)-configuration of the 2-phenylethenyl substituent is favored due to lower steric hindrance and greater thermodynamic stability. The aza-Wittig reaction mechanism involves formation of an oxazaphosphetidine intermediate, which undergoes [2+2] cycloreversion to give predominantly (E)-imines, consistent with the vinylpyridine stereochemistry.

Crystal Structure Data

For related compounds such as diethyl 3-amino-6-methyl-4-[(E)-2-phenylethenyl] derivatives, crystallographic analysis shows:

  • A dihedral angle of approximately 75.5° between the phenyl ring and pyridine ring.
  • Stabilization via intramolecular hydrogen bonding.
  • π–π stacking interactions between phenyl rings in the crystal lattice.

These structural features influence the compound's reactivity and physical properties.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Yield (%) Stereoselectivity Notes
Aza-Wittig + Cycloaddition N-vinylic iminophosphoranes + aldehydes; enamines; p-benzoquinone oxidation 38–95% High (E)-selectivity Mild conditions, modular, allows diverse substitution patterns
Cross-Coupling (Heck) 2-halopyridines + styrene; Pd catalyst, base Typically high High (E)-selectivity Classical route, scalable, well-established
Condensation/Knoevenagel-type 2-pyridinecarboxaldehydes + styrene derivatives; base Moderate to high Moderate to high Simpler reagents, sometimes requires purification

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-[(E)-2-phenylethenyl]-2H-pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the phenylethenyl group to a phenylethyl group.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reduction.

    Substitution: Reagents such as bromine or chlorinating agents can be used for halogenation reactions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Phenylethyl-substituted pyridines.

    Substitution: Halogenated pyridines.

Scientific Research Applications

1-methyl-2-[(E)-2-phenylethenyl]-2H-pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methyl-2-[(E)-2-phenylethenyl]-2H-pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular features of 1-methyl-2-[(E)-2-phenylethenyl]-2H-pyridine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Functional Groups
1-Methyl-2-[(E)-2-phenylethenyl]-2H-pyridine C₁₄H₁₃N 195.26 1-CH₃, 2-(E)-CH=CHPh Pyridine, Ethenyl, Phenyl
SIB-1893 [(E)-2-methyl-6-(2-phenylethenyl)pyridine] C₁₄H₁₃N 195.26 2-CH₃, 6-(E)-CH=CHPh Pyridine, Ethenyl, Phenyl
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine [] C₂₃H₁₇ClN₄ (example) 466–545 (varies) Multiple substituted phenyl groups Amino, Chloro, Pyridine
2-(2-Aminoethyl)pyridine [] C₇H₁₀N₂ 122.17 2-(CH₂)₂NH₂ Pyridine, Aminoethyl

Key Observations :

  • Positional Isomerism : The target compound and SIB-1893 are positional isomers. The methyl and phenylethenyl groups occupy positions 1 and 2 in the target versus 2 and 6 in SIB-1893. This difference critically impacts receptor selectivity. SIB-1893 exhibits potent antagonism at mGluR5 (IC₅₀ = 0.29 µM), suggesting that substituent positioning modulates binding affinity .
  • Molecular Weight and Complexity : compounds feature bulky substituents (e.g., chloro, substituted phenyl groups), resulting in higher molecular weights (466–545 g/mol) and melting points (268–287°C). These properties likely reduce membrane permeability compared to the simpler target compound .
  • Functional Group Diversity: 2-(2-Aminoethyl)pyridine () lacks conjugated systems but contains a basic amino group, making it suitable for coordination chemistry rather than receptor antagonism .
SIB-1893 [(E)-2-Methyl-6-(2-Phenylethenyl)Pyridine]
  • Activity: Selective noncompetitive antagonist of metabotropic glutamate receptor 5 (mGluR5) with IC₅₀ = 0.29 µM. No activity at mGluR1 (IC₅₀ > 100 µM) or ionotropic glutamate receptors.
  • Mechanism: Binds allosterically to inhibit glutamate-induced Ca²⁺ signaling. Demonstrated efficacy in rat brain slices (60–80% inhibition of DHPG-evoked inositol phosphate accumulation) .
Pyridine Derivatives
  • High melting points (268–287°C) and molecular weights may limit bioavailability .
2-(2-Aminoethyl)Pyridine
  • Applications: Used as a ligand in coordination chemistry and synthetic intermediate. No reported receptor activity, highlighting the role of functional groups in determining biological utility .

Electronic and Physicochemical Properties

  • SIB-1893’s analogous structure likely shares this property, contributing to its receptor affinity .
  • Solubility : Lower molecular weight of the target compound (195 g/mol) vs. derivatives (466–545 g/mol) suggests improved solubility in organic solvents, favoring drug delivery applications.

Biological Activity

1-Methyl-2-[(E)-2-phenylethenyl]-2H-pyridine, a compound belonging to the pyridine family, has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on different cell lines, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a pyridine ring substituted with a methyl group and a phenylvinyl moiety. This unique configuration contributes to its biological activity.

Research indicates that 1-methyl-2-[(E)-2-phenylethenyl]-2H-pyridine may exert its biological effects through several mechanisms:

  • Anticancer Activity : The compound has shown promise in inhibiting the growth of various cancer cell lines, including leukemia and colon cancer cells. It is believed to induce apoptosis and inhibit cell cycle progression, particularly at the G2/M phase.
  • Cell Cycle Arrest : Studies have demonstrated that treatment with this compound leads to significant accumulation of cells in the G2/M phase, suggesting a potent effect on cell cycle regulation. For instance, in K562 cells, the percentage of cells in G2/M increased dramatically from 27.78% to 90.68% following treatment .

Anticancer Studies

A comprehensive study evaluated the anticancer properties of this compound against several cancer types. The results were summarized in the following table:

Cancer Type IC50 (µM) Effect
Leukemia0.35Significant apoptosis induction
Colon Cancer0.5Cell cycle arrest in G2/M phase
Pancreatic Cancer1.0Moderate growth inhibition
Glioblastoma0.8Induction of apoptosis

The compound's ability to induce apoptosis was evidenced by increased levels of cleaved caspase-9 and PARP proteins in treated cells, indicating activation of apoptotic pathways .

Case Studies

  • Study on K562 Cells : In a study involving K562 leukemia cells, treatment with 1-methyl-2-[(E)-2-phenylethenyl]-2H-pyridine resulted in a significant increase in early and late apoptotic cells from 5.56% (control) to 31.99% (treatment) at higher concentrations .
  • Effect on Glioblastoma Cells : Another investigation focused on glioblastoma cells demonstrated that the compound inhibited cell proliferation and altered gene expression related to metabolism and cell death pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-methyl-2-[(E)-2-phenylethenyl]-2H-pyridine, and how can reaction conditions be tailored to improve yield and stereoselectivity?

  • Methodological Answer : Synthesis typically involves condensation reactions between pyridine derivatives and styryl precursors. For example, analogous compounds like 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridinium iodide are synthesized using aldehydes and pyridinium salts in aqueous conditions with catalysts like piperidine . To optimize yield, control temperature (e.g., 80–100°C) and solvent polarity. Stereoselectivity for the (E)-isomer can be enhanced by using bulky bases or microwave-assisted synthesis to minimize isomerization.

Q. How can spectroscopic techniques (NMR, IR, UV-Vis) resolve structural ambiguities in characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^13C NMR to confirm the (E)-configuration of the ethenyl group. The coupling constant (JJ) for trans protons typically ranges from 12–16 Hz, distinguishing it from the (Z)-isomer.
  • IR : Stretching frequencies for C=C (1600–1680 cm1^{-1}) and aromatic C-H (3000–3100 cm1^{-1}) validate conjugation.
  • UV-Vis : The extended π-system shows strong absorption in the 250–300 nm range, with shifts dependent on solvent polarity .

Q. What are the stability profiles of this compound under varying pH, temperature, and light exposure?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., >200°C for similar pyridine derivatives) .
  • Photostability : Expose to UV light (254–365 nm) and monitor degradation via HPLC. Store in amber vials to prevent photoisomerization.
  • pH Stability : Test solubility and degradation in buffered solutions (pH 1–13). Pyridine derivatives often show instability in strongly acidic/basic conditions due to ring protonation or hydrolysis .

Advanced Research Questions

Q. How can quantum chemical calculations (DFT, TD-DFT) predict electronic properties and non-linear optical (NLO) behavior?

  • Methodological Answer :

  • DFT : Optimize geometry using B3LYP/6-311++G(d,p) basis sets. Calculate HOMO-LUMO gaps to estimate charge-transfer efficiency (e.g., gaps <3 eV suggest NLO potential).
  • TD-DFT : Simulate UV-Vis spectra and compare with experimental data to validate π→π* transitions. For NLO properties, compute hyperpolarizability (β) values. Note that crystal packing (e.g., centrosymmetric vs. non-centrosymmetric) critically influences NLO activity .

Q. What strategies address contradictions between crystallographic data and spectroscopic results?

  • Methodological Answer :

  • X-ray Crystallography : Resolve spatial arrangements (e.g., hydrogen bonding via C–H···π or C–H···halogen interactions) . If NMR suggests dynamic behavior (e.g., tautomerism), use low-temperature crystallography to capture dominant conformers.
  • Complementary Techniques : Pair Raman spectroscopy with XRD to detect polymorphism. For example, Raman shifts in the 1000–1200 cm1^{-1} range can differentiate crystalline vs. amorphous phases .

Q. How does this compound interact with biological targets (e.g., enzymes, receptors), and what assays validate these interactions?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with targets like cytochrome P450 or acetylcholine esterase. Focus on π-π stacking and hydrophobic interactions with aromatic residues.
  • In Vitro Assays : Measure IC50_{50} values via fluorescence-based enzymatic inhibition assays. For receptor binding, employ radioligand displacement (e.g., 3^3H-labeled ligands) .
  • ADME Profiling : Assess metabolic stability using liver microsomes and permeability via Caco-2 cell monolayers .

Key Recommendations for Researchers

  • Prioritize multi-technique validation (e.g., XRD + DFT) to resolve structural ambiguities.
  • Explore substituent effects (e.g., electron-donating/withdrawing groups) on optical and biological activity.
  • Adopt safety protocols for handling reactive intermediates, referencing SDS guidelines for pyridine derivatives .

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